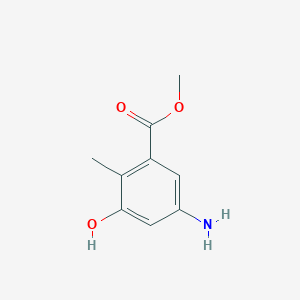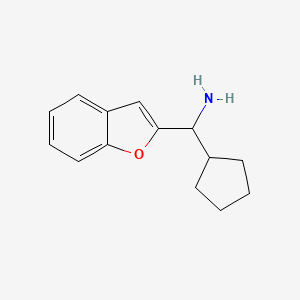![molecular formula C4H7NOS B15308035 2-[(2-Hydroxyethyl)sulfanyl]acetonitrile](/img/structure/B15308035.png)
2-[(2-Hydroxyethyl)sulfanyl]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Hydroxyethyl)sulfanyl]acetonitrile is an organic compound with the molecular formula C4H7NOS It is characterized by the presence of a nitrile group (-CN) and a hydroxyethylthio group (-SCH2CH2OH)
準備方法
Synthetic Routes and Reaction Conditions
2-[(2-Hydroxyethyl)sulfanyl]acetonitrile can be synthesized through several methods. One common approach involves the reaction of 2-chloroacetonitrile with 2-mercaptoethanol under basic conditions. The reaction typically proceeds as follows:
ClCH2CN+HSCH2CH2OH→HOCH2CH2SCH2CN+HCl
The reaction is usually carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) to neutralize the hydrochloric acid (HCl) formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2-[(2-Hydroxyethyl)sulfanyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxyethylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[(2-Hydroxyethyl)sulfanyl]acetonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(2-Hydroxyethyl)sulfanyl]acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyethylthio group can form hydrogen bonds or engage in other interactions with target molecules, influencing their function.
類似化合物との比較
Similar Compounds
- 2-[(2-Hydroxyethyl)thio]acetic acid
- 2-[(2-Hydroxyethyl)thio]ethanol
- 2-[(2-Hydroxyethyl)thio]propionitrile
Uniqueness
2-[(2-Hydroxyethyl)sulfanyl]acetonitrile is unique due to the presence of both a nitrile group and a hydroxyethylthio group, which confer distinct reactivity and potential applications compared to similar compounds. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound in various fields of research and industry.
特性
分子式 |
C4H7NOS |
|---|---|
分子量 |
117.17 g/mol |
IUPAC名 |
2-(2-hydroxyethylsulfanyl)acetonitrile |
InChI |
InChI=1S/C4H7NOS/c5-1-3-7-4-2-6/h6H,2-4H2 |
InChIキー |
ZZCDCSOYEKXMGS-UHFFFAOYSA-N |
正規SMILES |
C(CSCC#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylicacid](/img/structure/B15307961.png)
![3-[7-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dionehydrochloride](/img/structure/B15307964.png)


![2-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino]aceticacid](/img/structure/B15307998.png)

![3-{Spiro[3.3]heptan-1-yl}phenol](/img/structure/B15308012.png)


![2,2,2-Trifluoro-1-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one](/img/structure/B15308032.png)
![5-chloro-2H,3H-[1,3]oxazolo[4,5-d]pyrimidin-2-one](/img/structure/B15308040.png)
![5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B15308049.png)
